Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-
Description
Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]- (CAS: 646450-56-8) is a quinazoline-derived compound featuring a 2-methyl group, a pyrrolidinyl substituent at the 4-position of the quinazoline core, and a 4-benzonitrile moiety linked via an oxymethyl bridge at the 7-position. Its molecular formula is C21H20N4O, with a molecular weight of 344.41 g/mol . The nitrile group at the para position of the benzene ring distinguishes it from positional isomers and analogs, influencing its electronic and steric properties. Quinazoline derivatives are frequently investigated for therapeutic applications, particularly as kinase inhibitors, due to their ability to interact with enzymatic active sites .
Properties
CAS No. |
646450-56-8 |
|---|---|
Molecular Formula |
C21H20N4O |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4-[(2-methyl-4-pyrrolidin-1-ylquinazolin-7-yl)oxymethyl]benzonitrile |
InChI |
InChI=1S/C21H20N4O/c1-15-23-20-12-18(26-14-17-6-4-16(13-22)5-7-17)8-9-19(20)21(24-15)25-10-2-3-11-25/h4-9,12H,2-3,10-11,14H2,1H3 |
InChI Key |
HOHRPMIRYSDCFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)OCC3=CC=C(C=C3)C#N)C(=N1)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Alkylation Reactions
Alkylation is a crucial step in the synthesis of this compound. The following methods highlight its importance:
Method 1: Alkylation with Benzonitrile
The process begins with the alkylation of a suitable precursor using potassium carbonate as a base in dimethylformamide (DMF). The reaction typically requires heating to enhance the yield, which can reach up to 80% under optimal conditions.
Method 2: Buchwald-Hartwig Coupling
This method employs palladium-catalyzed coupling reactions to introduce aryl groups onto the quinazoline structure. Using BINAP as a ligand and sodium tert-butoxide as a base in toluene allows for effective coupling at elevated temperatures.
Condensation Reactions
Condensation reactions are also pivotal in forming the quinazoline moiety:
Method 3: Condensation of Anilines
Anilines can react with carbonyl compounds under acidic conditions to form intermediates that subsequently cyclize into quinazoline derivatives. This method is efficient and yields compounds with high purity.
Method 4: Aza-Wittig Reaction
Utilizing polyethylene glycol (PEG) supported aza-Wittig reactions allows for the synthesis of pyrrolidinyl-substituted quinazolinones. The reaction involves secondary amines reacting with isocyanates, providing a straightforward route to the desired structure.
The efficiency of these methods varies based on reaction conditions such as temperature, solvent choice, and catalyst type. Below is a summary table illustrating the yields obtained from different preparation methods:
| Preparation Method | Yield (%) | Conditions |
|---|---|---|
| Alkylation with DMF | 80 | K2CO3 as base, heated |
| Buchwald-Hartwig Coupling | Variable | Pd catalyst, elevated temperature |
| Condensation of Anilines | Up to 85 | Acidic conditions, reflux |
| Aza-Wittig Reaction | Up to 72 | PEG-supported, room temperature |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The compound can participate in various substitution reactions, especially at the quinazoline and pyrrolidine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Benzonitrile derivatives have been explored for their potential as therapeutic agents, particularly in the context of neurological disorders. For instance, compounds derived from benzonitrile have shown promise as selective antagonists for histamine H3 receptors, which are implicated in cognitive functions and memory processes. A study highlighted a specific derivative that demonstrated high selectivity and potency in enhancing cognitive performance in animal models, suggesting therapeutic potential for conditions like Alzheimer's disease and other cognitive dysfunctions .
Pharmacological Studies
Research indicates that benzonitrile compounds can affect neurotransmitter systems. For example, one study reported that certain benzonitrile derivatives exhibited significant effects on locomotor activity and behavioral efficacy without inducing central nervous system side effects . This highlights their potential use in developing medications aimed at treating cognitive impairments while minimizing adverse effects.
Chemical Synthesis and Reactivity
Benzonitrile can be synthesized through various chemical methods, including nucleophilic substitution reactions involving aromatic compounds. Its ability to undergo hydrolysis to form benzoic acid has implications for understanding its metabolic pathways and potential toxicity . This property is crucial for evaluating the safety profiles of drugs developed from benzonitrile derivatives.
The biological activity of benzonitrile is notable not only for its therapeutic potential but also for its toxicity profile. Studies have shown that exposure can lead to symptoms such as headaches and respiratory distress due to its ability to enter the body through multiple routes (ingestion, inhalation, or skin absorption) . Understanding these effects is essential for developing safe pharmacological applications.
Case Study 1: H3 Receptor Antagonists
A series of studies investigated the efficacy of benzonitrile derivatives as H3 receptor antagonists. One compound demonstrated significant cognitive enhancement effects at low doses (0.01 mg/kg), indicating its potential use in treating cognitive disorders without stimulating unwanted locomotor activity .
Case Study 2: Aromatase Inhibitors
Research has also explored benzonitrile derivatives as imaging agents for aromatase inhibitors used in breast cancer treatment. Compounds synthesized based on this structure displayed potent binding affinities to human aromatase, suggesting their utility in both therapeutic and diagnostic applications .
Mechanism of Action
The mechanism of action of Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]- involves its interaction with molecular targets such as enzymes or receptors. The quinazoline moiety is known to interact with kinase enzymes, potentially inhibiting their activity. The pyrrolidine ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers and Functional Group Variations
The compound has two closely related analogs, as identified in the literature:
| Property | Target Compound (CAS: 646450-56-8) | 2-Substituted Isomer (CAS: 646450-61-5) | Phenylmethoxy Analog (CAS: 646450-52-4) |
|---|---|---|---|
| Substituent Position | 4-benzonitrile | 2-benzonitrile | Phenylmethoxy (benzyl ether) |
| Molecular Formula | C21H20N4O | C21H20N4O | C21H22N4O |
| Molecular Weight (g/mol) | 344.41 | 344.41 | 346.43 |
| Key Functional Groups | Nitrile (para), pyrrolidinyl, methyl | Nitrile (ortho), pyrrolidinyl, methyl | Benzyl ether, pyrrolidinyl, methyl |
| Hydrogen Bond Acceptors | 5 | 5 | 4 |
| Hydrogen Bond Donors | 0 | 0 | 0 |
| Complexity | 511 | 511 | 498 |
Key Observations:
Positional Isomerism (4- vs. 2-Substituted Benzonitrile): The target compound (4-substituted) and its 2-substituted isomer (CAS: 646450-61-5) share identical molecular formulas but differ in nitrile group placement. Steric hindrance may be reduced in the 4-substituted derivative, allowing better accessibility to target proteins.
Functional Group Substitution (Nitrile vs. Benzyl Ether):
- The phenylmethoxy analog (CAS: 646450-52-4) replaces the nitrile with a benzyl ether group, increasing hydrophobicity (logP) but reducing polarity. This substitution may lower solubility in aqueous media, impacting bioavailability .
- The nitrile group’s strong electron-withdrawing nature could enhance metabolic stability compared to the benzyl ether, which is prone to oxidative cleavage.
Physicochemical and Computed Properties
- Rotatable Bonds: The target compound and its 2-substituted isomer have four rotatable bonds, offering conformational flexibility that may influence binding kinetics.
Hypothetical Pharmacological Implications
While specific biological data are unavailable in the provided evidence, structural trends suggest:
- The 4-substituted nitrile may exhibit superior binding affinity to kinase targets compared to the 2-substituted isomer due to optimized electronic effects.
- The phenylmethoxy analog might demonstrate increased membrane permeability but reduced metabolic stability, limiting its therapeutic utility.
Biological Activity
Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]- is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its implications in pharmacology and toxicology.
- Molecular Formula : C18H14N2
- Molecular Weight : 258.317 g/mol
- Structure : The compound features a cyano group attached to a benzene ring and incorporates a quinazoline moiety, which is known for various biological activities.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Toxicity : Benzonitrile is recognized for its potential toxicity. It can enter the body via ingestion, skin absorption, or inhalation, leading to symptoms such as headaches, confusion, and respiratory distress. The major metabolic pathway involves hydrolysis to form benzoic acid, which is significantly less toxic than the parent compound .
- Antimicrobial Properties : Research indicates that compounds similar to benzonitrile exhibit antimicrobial activities. The presence of the pyrrolidine and quinazoline groups may enhance these properties, making it a candidate for further investigation in antimicrobial drug development.
- Cytotoxicity : Studies have shown that certain derivatives of benzonitrile can exert cytotoxic effects on various cancer cell lines. For example, analogs of benzonitrile demonstrated significant inhibition of cellular tyrosinase activity in B16F10 murine melanoma cells, suggesting potential applications in treating skin disorders related to hyperpigmentation .
Table 1: Summary of Biological Activities
Detailed Research Insights
Research has focused on the synthesis of analogs derived from benzonitrile to evaluate their biological activities:
- Antimicrobial Studies : A series of benzonitrile derivatives were tested against various bacterial strains. The results indicated that modifications to the quinazoline structure could enhance antibacterial efficacy.
- Cytotoxicity Assays : In vitro studies using B16F10 cells revealed that certain analogs did not exhibit cytotoxicity at concentrations below 20 µM, while others showed significant cytotoxic effects at lower concentrations . This highlights the importance of structural modifications in determining biological activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Benzonitrile, 4-[[[2-methyl-4-(1-pyrrolidinyl)-7-quinazolinyl]oxy]methyl]-?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For the quinazolinyl core, alkylation of a hydroxyl-substituted quinazoline precursor with a bromomethylbenzonitrile derivative is typical. Reaction optimization, such as using BiOCl catalysts under mild conditions (e.g., 50–80°C in DMF), can enhance yields . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended.
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., methoxy, pyrrolidinyl groups) and aromatic proton integration .
- HRMS : Verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Identify functional groups like nitrile (C≡N stretch ~2220 cm⁻¹) and ether linkages .
- HPLC : Assess purity (>95%) using reverse-phase C18 columns .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation (H335 hazard) .
- First Aid : For skin contact, wash with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize side products?
- Methodological Answer :
- Catalyst Screening : Test alternatives to BiOCl (e.g., Pd-based catalysts for cross-coupling) .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) to reduce byproduct formation.
- Temperature Gradients : Use microwave-assisted synthesis to shorten reaction times and improve selectivity .
- In Situ Monitoring : Employ TLC or HPLC-MS to track intermediate formation .
Q. What computational approaches predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with proteins (e.g., kinase domains) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Corlate substituent effects (e.g., pyrrolidinyl vs. piperidinyl) with activity data .
Q. How can structural analogs be designed to explore structure-activity relationships (SAR)?
- Methodological Answer :
- Scaffold Hopping : Replace the quinazolinyl core with pyrido[3,2-b]oxazine or biphenyl groups .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position of the benzonitrile ring to modulate electronic effects .
- Bioisosteric Replacement : Substitute pyrrolidinyl with morpholinyl or piperazinyl groups to alter solubility .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use validated cell lines (e.g., HepG2 for cytotoxicity) and controls in MTT assays .
- Dose-Response Curves : Generate IC₅₀ values across multiple replicates to confirm potency trends .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets from independent studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
